molecular formula C8H13N3 B1432429 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1565592-04-2

5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B1432429
CAS No.: 1565592-04-2
M. Wt: 151.21 g/mol
InChI Key: BRBVLRUQKIZPDC-UHFFFAOYSA-N
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Description

5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional compound features a 1H-pyrazole core annulated with a pyrrolidine ring, a structural motif present in biologically active compounds and privileged pharmaceutical scaffolds . The pyrrolidine moiety provides structural rigidity and influences the molecule's pharmacokinetic properties, while the pyrazole ring is a well-known pharmacophore. Pyrazole derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research indicates that compounds containing the pyrazole nucleus exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The specific substitution pattern on the pyrazole ring, particularly at the 3- and 5-positions, is critical for modulating these biological activities and optimizing drug-receptor interactions . Furthermore, the incorporation of alicyclic amines like pyrrolidine is a common strategy in drug design to enhance solubility, bioavailability, and target affinity. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its structure allows for further functionalization, making it a valuable precursor in multicomponent reactions and the synthesis of more complex, fused heterocyclic systems . Researchers utilize this building block to create focused libraries for high-throughput screening against various disease targets. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1565592-04-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1H-pyrazole

InChI

InChI=1S/C8H13N3/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3,(H,10,11)

InChI Key

BRBVLRUQKIZPDC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C2CCCN2

Canonical SMILES

CC1=CC(=NN1)C2CCCN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS RN Reference
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole 5-Me, 3-pyrrolidin-2-yl 180.25 Enhanced solubility, hydrogen bonding 1172072-31-9
1,5-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole 1-Me, 5-Me, 3-pyrrolidin-2-yl 180.25 Increased steric hindrance 1172072-31-9
5-Methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole 5-Me, 4-NO₂, 3-isopropyl 170.0 (M+H⁺) Nitro group enhances electrophilicity N/A
5-Methyl-3-(trifluoromethyl)-1H-pyrazole 5-Me, 3-CF₃ 154.11 High metabolic stability, lipophilicity 942060-04-0
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-Me, 1-Ph, 5-NH₂ 173.21 Aromatic interactions, fluorescence 1131-18-6
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole 5-ethyl-4-Me-pyrrolidine, 1-Me 205.30 Conformational flexibility, CNS targeting 1477718-07-2

Substituent Effects on Physicochemical Properties

  • Pyrrolidine vs. Trifluoromethyl (CF₃):
    The pyrrolidine group in the target compound increases basicity (pKa ~10–11) and water solubility due to its amine functionality, whereas the CF₃ group in 5-methyl-3-(trifluoromethyl)-1H-pyrazole is electron-withdrawing, lowering pKa and enhancing lipophilicity (logP ~2.5) . The CF₃ group also improves metabolic stability, making it favorable for agrochemicals .

  • Methyl vs. Nitro Groups:
    The nitro substituent in 5-methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole introduces strong electrophilicity, enabling reactivity in nucleophilic aromatic substitution. In contrast, the methyl group in the target compound is electron-donating, stabilizing the pyrazole ring .

Crystallographic and Computational Insights

  • X-ray diffraction studies (e.g., ) reveal that pyrrolidine-containing pyrazoles adopt envelope conformations, optimizing hydrogen-bonding networks in crystal lattices .
  • DFT calculations suggest that the pyrrolidine ring in the target compound stabilizes intramolecular interactions, reducing rotational freedom compared to isopropyl or phenyl substituents .

Preparation Methods

Deprotonation and Carbonylation Route Using Organomagnesium Bases

A patented process describes preparing N-substituted 1H-pyrazole-5-carboxylate derivatives via:

  • Step i) Deprotonation of a pyrazole precursor using a magnesium-organic base (Grignard reagent) under mild conditions to form a reactive intermediate.

  • Step ii) Carbonylation of this intermediate with carbon dioxide or equivalents to yield pyrazole-5-carboxylate compounds.

This method avoids the use of highly reactive and expensive organolithium reagents, allowing safer, scalable synthesis with high selectivity and yield. The intermediate pyrazole-5-formate can be further converted to acid chlorides or amides without intermediate purification, improving efficiency.

This approach could be adapted to introduce the pyrrolidin-2-yl substituent by selecting appropriate N-substituted pyrazole precursors or by subsequent functional group transformations.

Condensation and Cycloaddition Strategies

  • Condensation of hydrazine derivatives with methyl-substituted ketones or aldehydes bearing pyrrolidine substituents can form the pyrazole ring with the desired substitution pattern.

  • [3 + 3] Cycloaddition reactions involving pyrazolone derivatives and other activated substrates have been reported to yield complex fused pyrazole systems, demonstrating the versatility of cycloaddition in pyrazole synthesis.

Comparative Data Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range
Cyclocondensation of Hydrazines + Acetylenic Ketones Hydrazine derivatives, acetylenic ketones, ethanol, mild heating Simple, classical, accessible reagents Regioisomer mixtures possible Moderate to High (~70-90%)
One-Pot Addition–Cyclocondensation + Oxidation Chalcones, arylhydrazines, catalytic system, no external oxidant High yield, one-pot, reusable catalyst Requires specific catalyst systems High (~82%)
1,3-Dipolar Cycloaddition of Diazocarbonyls Diazocarbonyl compounds, alkynes, Zn(OTf)2 catalyst High selectivity, good yields, mild conditions Catalyst cost and availability High (~89%)
Grignard-Mediated Deprotonation + Carbonylation (Patent) Magnesium-organic base, CO2 or equivalent, mild temperature Scalable, safe, selective, fewer steps Requires Grignard handling expertise High (not specified)

Research Findings and Practical Considerations

  • The Grignard-based deprotonation and carbonylation method offers industrial applicability due to safety, cost-effectiveness, and fewer purification steps.

  • Cyclocondensation methods remain widely used for pyrazole synthesis but may require optimization to control regioselectivity, especially when introducing complex substituents like pyrrolidin-2-yl groups.

  • Catalytic one-pot methods and cycloadditions provide efficient synthetic routes with good yields and can be tailored for diverse substitution patterns, potentially including 5-methyl and pyrrolidinyl substituents.

  • The choice of method depends on the availability of starting materials, desired scale, and required purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with diketones or β-keto esters, followed by functionalization of the pyrrolidine moiety. For example, describes a pyrazole synthesis using substituted phenyl groups and carbothioamide intermediates under reflux conditions with acetic acid as a catalyst. Key parameters affecting yield include temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like unreacted hydrazines or regioisomers .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and confirms regioselectivity. For instance, highlights the use of X-ray crystallography to resolve the triazole-pyrazole core’s conformation, with C–H···O hydrogen bonding stabilizing the structure. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms functional groups like NH stretches (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) often arise from variations in assay conditions (cell lines, concentration ranges) or impurities in synthesized batches. A systematic approach includes:

  • Reproducing assays under standardized protocols (e.g., uses MTT assays for cytotoxicity with controlled incubation times).
  • Comparative analysis of substituent effects (e.g., replacing pyrrolidine with morpholine alters target binding, as seen in ).
  • Purity validation via HPLC (>95%) to exclude confounding effects from byproducts .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in modulating biological targets?

  • Methodological Answer : SAR studies utilize:

  • Molecular docking : Computational tools (AutoDock, Schrödinger) predict interactions with targets like COX-2 or kinase domains. For example, docked pyrazole derivatives into the ATP-binding pocket of a kinase, identifying critical hydrogen bonds with pyrrolidine nitrogen.
  • Analog synthesis : Systematic substitution of the pyrrolidine ring (e.g., fluorination or methyl group addition) to assess steric/electronic effects. demonstrates regioselective functionalization using N-tosylhydrazones to generate derivatives for activity comparison .

Q. How do solvent and catalyst choices affect regioselectivity in the synthesis of derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrazole C4 position, while protic solvents (ethanol) favor C5 functionalization. Catalysts like p-toluenesulfonic acid (PTSA) promote cyclization via acid-mediated mechanisms, as shown in for regioselective pyrazole formation. Transition metal catalysts (e.g., Pd/C) enable Suzuki-Miyaura coupling for aryl group introduction at specific positions .

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